Cas no 54081-32-2 ((2e)-3-(pentafluorophenyl)-1-phenyl-2-propen-1-one)

(2e)-3-(pentafluorophenyl)-1-phenyl-2-propen-1-one structure
54081-32-2 structure
Product Name:(2e)-3-(pentafluorophenyl)-1-phenyl-2-propen-1-one
CAS-nummer:54081-32-2
MF:C15H7F5O
MW:298.207501649857
CID:1587010
PubChem ID:5709049
Update Time:2025-06-08

(2e)-3-(pentafluorophenyl)-1-phenyl-2-propen-1-one Chemische en fysische eigenschappen

Naam en identificatie

    • (2e)-3-(pentafluorophenyl)-1-phenyl-2-propen-1-one
    • (2,3,4,5,6-pentafluorobenzene)-propionic acid
    • 3-(pentafluorophenyl)-propionic acid
    • 3-Pentafluorophenylpropionic acid
    • CTK4E3082
    • AC1L68IC
    • 3-pentafluorophenylpropanoic acid
    • 3-&lt
    • 2,3,4,5,6-Pentafluor-phenyl&gt
    • -propionsaeure
    • 3-Pentafluorphenyl-1-phenyl-prop-2-enon
    • AC1Q4N5K
    • pentafluorobenzalacetophenone
    • Pentafluorbenzalacetophenon
    • 2,3,4,5,6-Pentafluorchalcon
    • 3-(pentafluorophenyl)propanoic acid
    • NSC96901
    • (2,3,4,5,6-pentafluorobenzene)-propionic acid; 3-(pentafluorophenyl)-propionic acid; 3-Pentafluorophenylpropionic acid; CTK4E3082; AC1L68IC; 3-pentafluorophenylpropanoic acid; 3-< 2,3,4,5,6-Pentafluor-phenyl> -propionsaeure; 3-Pentafluorphenyl-1-phenyl-prop-2-enon; AC1Q4N5K; pentafluorobenzalacetophenone; Pentafluorbenzalacetophenon; 2,3,4,5,6-Pentafluorchalcon; 3-(pentafluorophenyl)propanoic acid; NSC96901;
    • 2,3,4,5,6-Pentafluorochalcone
    • (2E)-3-(2,3,4,5,6-PENTAFLUOROPHENYL)-1-PHENYLPROP-2-EN-1-ONE
    • (E)-3-(2,3,4,5,6-pentafluorophenyl)-1-phenylprop-2-en-1-one
    • 2-Propen-1-one, 3-(pentafluorophenyl)-1-phenyl-, (2E)-
    • 2-Propen-1-one, 3-(pentafluorophenyl)-1-phenyl-
    • BS-32540
    • 15269-28-0
    • SCHEMBL978059
    • MFCD00483321
    • AKOS016368789
    • 54081-32-2
    • Inchi: 1S/C15H7F5O/c16-11-9(12(17)14(19)15(20)13(11)18)6-7-10(21)8-4-2-1-3-5-8/h1-7H/b7-6+
    • InChI-sleutel: JIOFBHNILKPQLI-VOTSOKGWSA-N
    • LACHT: FC1C(=C(C(=C(C=1/C=C/C(C1C=CC=CC=1)=O)F)F)F)F

Berekende eigenschappen

  • Exacte massa: 298.04170565g/mol
  • Monoisotopische massa: 298.04170565g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 3
  • Complexiteit: 378
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.2
  • Topologisch pooloppervlak: 17.1Ų

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